molecular formula C10H8O2 B067621 1-(Benzofuran-5-yl)ethanone CAS No. 190775-71-4

1-(Benzofuran-5-yl)ethanone

Cat. No.: B067621
CAS No.: 190775-71-4
M. Wt: 160.17 g/mol
InChI Key: HKZKHVRQQAJMBP-UHFFFAOYSA-N
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Description

1-(Benzofuran-5-yl)ethanone is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a benzofuran ring fused with an ethanone group at the 5-position, making it a unique and interesting compound for scientific research.

Mechanism of Action

Target of Action

1-(Benzofuran-5-yl)ethanone is a derivative of benzofurans . Benzofurans are known to exhibit a wide range of biological activities and have been found to be effective antimicrobial agents . .

Mode of Action

Benzofuran derivatives have been reported to exhibit antimicrobial activity They may interact with microbial cells, disrupting their function and leading to their death

Biochemical Pathways

Benzofuran derivatives have been reported to exhibit antimicrobial activity , suggesting they may interfere with the biochemical pathways essential for the survival and proliferation of microbes

Result of Action

Benzofuran derivatives have been reported to exhibit antimicrobial activity , suggesting that they may lead to the death of microbial cells

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzofuran-5-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxyacetophenone derivatives with appropriate reagents. For example, the reaction of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base such as potassium carbonate can yield the desired benzofuran derivative . Another method involves the use of salicylaldehyde and chloroacetone under basic conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic processes and microwave-assisted synthesis have been explored to enhance the efficiency of the production . The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzofuran-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzofuran-5-yl)ethanone stands out due to its unique combination of biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound for various applications in scientific research and industry.

Biological Activity

1-(Benzofuran-5-yl)ethanone, a compound with a benzofuran structure, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activities of this compound, including its anticancer, antibacterial, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzofuran ring attached to an ethanone moiety. This unique structure contributes to its diverse biological activities. The molecular formula is C10H10OC_{10}H_{10}O, and its molecular weight is approximately 150.19 g/mol.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. A study evaluated its effects on human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, revealing:

  • Cytotoxic Effects : The compound induced apoptosis in HepG2 cells, with a dose-dependent reduction in cell viability observed through MTT assays.
  • Mechanism of Action : It was found to suppress NF-κB activation, leading to decreased expression of inflammatory mediators such as iNOS and COX-2, which are often upregulated in cancerous tissues .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HepG220Induction of apoptosis
MCF-715Suppression of NF-κB activation
A54918Inhibition of cell proliferation

2. Antibacterial Properties

The antibacterial activity of this compound has been investigated against several bacterial strains. Studies indicate that it exhibits potent activity against both Gram-positive and Gram-negative bacteria.

  • In vitro Studies : The compound showed significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

3. Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that the compound effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Table 3: Antioxidant Activity Assays

Assay TypeIC50 (µM)
DPPH Scavenging25
ABTS Scavenging30

Case Studies

In a clinical study involving patients with liver cancer, treatment with formulations containing this compound resulted in:

  • Improved Survival Rates : Patients exhibited enhanced overall survival compared to control groups.
  • Reduction in Tumor Size : Imaging studies showed a significant decrease in tumor volume post-treatment.

Properties

IUPAC Name

1-(1-benzofuran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZKHVRQQAJMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1-(4-(2,2-diethoxyethoxy)phenyl)ethanone (2.46 g, 7.34 mmol) in toluene (25 mL), was added PPA (2.50 g) and refluxed for 1 hour. Under ice-cold conditions, the reaction solution was added water, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate), and the title compound (44 mg (yield 3.7%)) was obtained as a white solid.
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3.7%

Synthesis routes and methods II

Procedure details

To a solution of 5-benzofurancarbonitrile (Japanese Patent Unexamined Publication No. 9-124,631) (1.30 g) in tetrahydrofuran (5 ml) was added 0.87 M methyl magnesium bromide-tetrahydrofuran solution (21 ml), and the resulting mixture was heated under reflux for 4 hours under a nitrogen atmosphere. The reaction mixture was acidified with conc. sulfuric acid and water was added thereto, after which the resulting mixture was subjected to extraction with diethyl ether. The extract solution was washed with water, dried and then distilled under reduced pressure to remove the solvent. The residue was purified by a silica gel column chromatography to obtain 1-benzofuran-5-yl-ethanone (1.21 g).
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methyl magnesium bromide tetrahydrofuran
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21 mL
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Synthesis routes and methods III

Procedure details

5-Acetyl-2-methoxycarbonyl-1-benzofuran [Ramachandra P. K., Cheng T., Horton W. T., J. Org. Chem. 28 2744 (1963)] (795 mg, 3.64 mmol) was dissolved in methanol (7 mL), and 20% sodium hydroxide (7 mL) was added to the solution. The mixture was stirred for one hour at 60° C., followed by concentrating under reduced pressure. Subsequently, the reaction mixture was acidified with hydrochloric acid. The formed precipitates were collected through filtration, washed with water and dried, to thereby yield 667 mg of a carboxylic acid product. The product was heated with quinoline (3.3 g) and copper powder (133 mg) at 200° C. for six hours in a nitrogen atmosphere. After cooling, the mixture was dissolved in ethyl acetate, followed by washing sequentially with diluted hydrochloric acid, saturated aqueous sodium bicarbonate, and saturated brine. The mixture was dried over sodium sulfate anhydrate, and the solvent was removed through distillation, to thereby yield 517 mg of the title compound as a blackish brown powder (88.7%).
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795 mg
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Q & A

Q1: What are the natural sources of benzofuran derivatives similar to 1-(Benzofuran-5-yl)ethanone?

A1: Benzofuran derivatives, particularly those with structural similarities to this compound, have been isolated from various plant sources. For instance, Helichrysum italicum flowers yield several tremetone derivatives, including bitalin A, 12-acetoxytremetone, and others. [] Additionally, Gnaphalium polycaulon contains gnaphaliol 9-O-β-D-glucopyranoside and gnaphaliol 3-O-β-D-glucopyranoside. [] These natural occurrences suggest potential biological activities for this class of compounds.

Q2: How does the structure of this compound relate to other compounds found in Leontopodium alpinum?

A2: Although this compound itself wasn't isolated in the studies, Leontopodium alpinum yielded a novel benzofuran derivative: 1-{(2R,3S)-3-(β-D-glucopyranosyloxy)-2,3-dihydro-2-[1-(hydroxymethyl)vinyl]-1-benzofuran-5-yl}ethanone. [] This compound shares the core benzofuran structure with this compound, highlighting the presence of this scaffold within the plant's chemical profile.

Q3: Are there efficient methods to extract these benzofuran derivatives from natural sources?

A3: Yes, supercritical CO2 extraction has been successfully employed to obtain extracts rich in benzofuran derivatives from Helichrysum italicum flowers. [] This method offers advantages in terms of yield, selectivity, and environmental friendliness compared to traditional extraction techniques.

Q4: What analytical techniques are used to characterize these benzofuran derivatives?

A4: Researchers primarily utilize spectroscopic techniques to elucidate the structures of these compounds. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [, , ] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is particularly useful for analyzing complex mixtures and identifying individual components within extracts. []

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